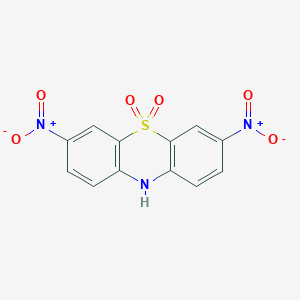

![molecular formula C18H32N4O3S B5523721 N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)

N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide involves complex chemical reactions. While specific synthesis pathways for this compound were not identified, research on similar sulfonamide compounds involves multiple steps, including the use of sulfonamide groups in creating potent ligands for metal coordination and the development of novel HMG-CoA reductase inhibitors through methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole substitutions (Danielle L Jacobs et al., 2013; M. Watanabe et al., 1997).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonamide group, which significantly influences the compound's physical and chemical properties. For example, N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide demonstrate varied molecular and supramolecular structures, highlighting the importance of sulfonamide substituents in determining molecular conformation and intermolecular interactions (Danielle L Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, offering a platform for creating diverse molecular structures with unique properties. For instance, the tris(pyrazolyl)methanesulfonates exhibit ambidentate ligand behavior, adapting their coordination modes according to the metal center's electronic preferences, which can lead to complexes with N,N,N- and N,N,O-coordination modes (W. Kläui et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structures, are influenced by their molecular arrangements and interactions. The structural analysis of N-3-Pyridinyl-methanesulfonamide and its complexes provides insights into the impact of sulfonamide groups on the compound's physical properties, demonstrating the role of hydrogen bonds in stabilizing crystal structures (N. Dodoff et al., 2004).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity, chemical stability, and functional group interactions, are central to their applications in synthesis and catalysis. Studies on the chemoselective N-acylation reagents reveal the potential of sulfonamide groups in promoting selective chemical transformations, highlighting their utility in organic synthesis (K. Kondo et al., 2000).

科学的研究の応用

Molecular and Supramolecular Structures

Research on derivatives of methanesulfonamide, such as N-[2-(pyridin-2-yl)ethyl] derivatives, reveals detailed insights into their molecular and supramolecular structures. These studies highlight the significance of torsion angles and hydrogen bonding in determining the molecular conformations and intermolecular interactions, which can be crucial for understanding the behavior of N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide in various environments (Danielle L Jacobs et al., 2013).

Protonation and Molecular Interaction

The study on N-pyridyl-2-iso-propylaniline derivatives demonstrates the impact of protonation on the molecular rotation rates, which is achieved through a relayed brake mechanism. This insight into molecular dynamics and interaction could be relevant for understanding the reactivity and binding characteristics of the compound (Gaku Furukawa et al., 2020).

Synthesis and Structure of Derivatives

The synthesis and structural analysis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes offer insights into the coordination chemistry and potential catalytic applications of related compounds. Understanding the ligand-metal interactions and the structural geometry can inform the design and application of N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide in catalysis or material science (Fang-Lin Li et al., 2010).

Catalytic Applications

Research on the catalytic oxidation of methane to produce methyl hydroperoxide and other oxygenates under mild conditions showcases the potential catalytic applications of methanesulfonamide derivatives. Insights from these studies could be extrapolated to explore the catalytic capabilities of N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide in organic synthesis or environmental applications (G. V. Nizova et al., 1997).

特性

IUPAC Name |

N-[(3S,4R)-1-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O3S/c1-6-8-14-11-21(12-16(14)20-26(5,24)25)18(23)17-10-15(9-13(3)4)19-22(17)7-2/h10,13-14,16,20H,6-9,11-12H2,1-5H3/t14-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSLXLBGZOZIJX-GDBMZVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CC(=NN2CC)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC(=NN2CC)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

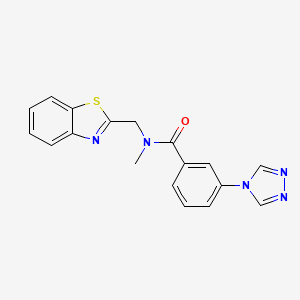

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)

![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)

![2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5523729.png)

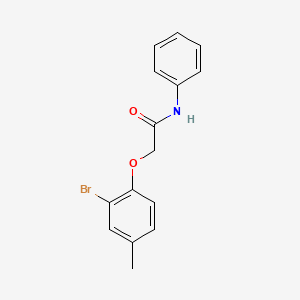

![N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)

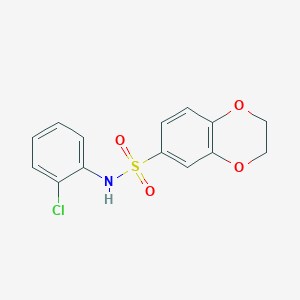

![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5523738.png)